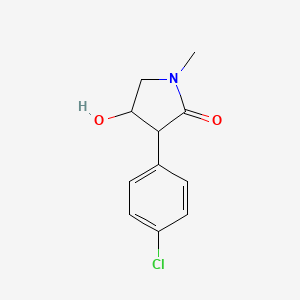
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is a chemical compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a chlorophenyl group attached to the pyrrolidinone ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable amine, followed by cyclization and subsequent hydroxylation. One common method involves the use of 4-chlorobenzaldehyde and methylamine in the presence of a catalyst such as ferric chloride. The reaction mixture is heated to facilitate the formation of the pyrrolidinone ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(4-Chlorophenyl)-4-oxo-1-methylpyrrolidin-2-one.
Reduction: Formation of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-ol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
作用機序
The mechanism of action of 3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. Additionally, the chlorophenyl group may enhance the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity .
類似化合物との比較
Similar Compounds
3-(4-Chlorophenyl)-1-methylpyrrolidin-2-one: Lacks the hydroxyl group, which may affect its chemical reactivity and biological activity.
4-Hydroxy-1-methylpyrrolidin-2-one: Lacks the chlorophenyl group, which may reduce its hydrophobic interactions with molecular targets.
3-(4-Bromophenyl)-4-hydroxy-1-methylpyrrolidin-2-one: Similar structure but with a bromine atom instead of chlorine, which may influence its reactivity and biological properties.
Uniqueness
3-(4-Chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one is unique due to the presence of both the chlorophenyl and hydroxyl groups, which confer distinct chemical and biological properties
特性
分子式 |
C11H12ClNO2 |
|---|---|
分子量 |
225.67 g/mol |
IUPAC名 |
3-(4-chlorophenyl)-4-hydroxy-1-methylpyrrolidin-2-one |
InChI |
InChI=1S/C11H12ClNO2/c1-13-6-9(14)10(11(13)15)7-2-4-8(12)5-3-7/h2-5,9-10,14H,6H2,1H3 |
InChIキー |
YRZQILKVBKDLMH-UHFFFAOYSA-N |
正規SMILES |
CN1CC(C(C1=O)C2=CC=C(C=C2)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1H-Pyrazolo[3,4-b]pyridine 7-oxide](/img/structure/B13662119.png)
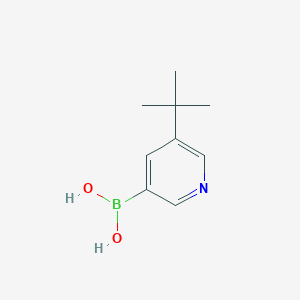
![Furo[2,3-b]pyridin-6-ylmethanol](/img/structure/B13662139.png)
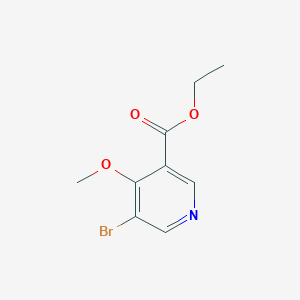

![2-[(Methylthio)methyl]thiazole-4-carboxylic Acid](/img/structure/B13662152.png)
![5-Fluoro-1H-benzo[d][1,2,3]triazole-6-carbaldehyde](/img/structure/B13662156.png)

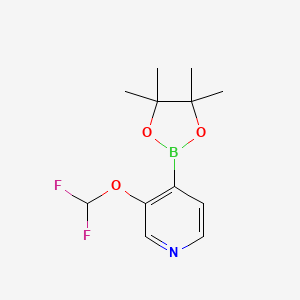
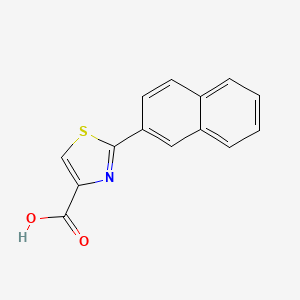
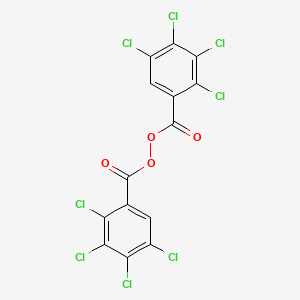
![6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]thiazole-2-carbonitrile](/img/structure/B13662190.png)
![2-Phenyl-6-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13662192.png)
![2,7-Dichloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13662201.png)
